molecular formula C8H17NO2 B13502732 Ethyl methylvalinate

Ethyl methylvalinate

Cat. No.: B13502732
M. Wt: 159.23 g/mol
InChI Key: JEMBJPGDNVXKKI-UHFFFAOYSA-N
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Description

Ethyl methylvalinate is an ester derivative of valine, a branched-chain amino acid. For instance, ethyl L-valinate hydrochloride (CAS: 17609-47-1) is a hydrochloride salt of the ethyl ester of L-valine, commonly used in life sciences research . Another closely related compound, ethyl 4-methylvalerate (CAS: 25415-67-2), is a simple ester with a methyl group at the fourth carbon of the pentanoate chain . These compounds share functional groups (ester or amino-ester) but differ in substitution patterns and applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl 3-methyl-2-(methylamino)butanoate

InChI

InChI=1S/C8H17NO2/c1-5-11-8(10)7(9-4)6(2)3/h6-7,9H,5H2,1-4H3

InChI Key

JEMBJPGDNVXKKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl methylvalinate can be synthesized through esterification, where ethanol reacts with methylvaleric acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous esterification process. This method uses a fixed-bed reactor where the reactants flow over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl methylvalinate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to ethanol and methylvaleric acid.

    Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to the corresponding alcohols.

    Oxidation: Though less common, oxidation of this compound can occur under strong oxidative conditions, leading to the formation of carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Hydrolysis: Ethanol and methylvaleric acid.

    Reduction: Ethanol and methylvaleric alcohol.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Ethyl methylvalinate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl methylvalinate involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a substrate for esterases, which hydrolyze the ester bond to release ethanol and methylvaleric acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, chemical, and functional differences between ethyl methylvalinate analogs and related esters:

Compound Ethyl L-valinate hydrochloride Ethyl 4-methylvalerate Ethyl 2-methylpentanoate
CAS Number 17609-47-1 25415-67-2 39255-32-8
Molecular Formula C₇H₁₆ClNO₂ C₈H₁₆O₂ C₈H₁₆O₂
Structure Ethyl ester of L-valine with HCl CC(C)CCC(=O)OCC CH₂CH(CH₂CH(CH₃)₂)COOCH₂CH₃
Functional Groups Amino-ester, hydrochloride salt Ester Ester
Applications Life sciences research Flavoring agent (FEMA No. 4343) Fragrance (FEMA No. 3488)
Key Properties Water-soluble, chiral Lipophilic, volatile Volatile, fruity odor

Structural and Functional Differences

Ethyl L-valinate hydrochloride differs significantly due to its amino-ester backbone and hydrochloride salt form. This enhances its solubility in aqueous solutions, making it suitable for biochemical applications . In contrast, ethyl 4-methylvalerate and ethyl 2-methylpentanoate are non-polar esters used in flavor and fragrance industries due to their volatility and odor profiles .

Positional Isomerism: Ethyl 4-methylvalerate and ethyl 2-methylpentanoate are structural isomers. The methyl group at the fourth carbon in the former versus the second carbon in the latter alters their physical properties (e.g., boiling points) and sensory characteristics .

Biological Activity

Ethyl methylvalinate (EMV) is an ester compound derived from the reaction between ethyl alcohol and methylvaleric acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of EMV, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound has the following chemical structure:

  • Molecular Formula : C7_7H14_14O2_2
  • Molar Mass : 130.19 g/mol
  • IUPAC Name : Ethyl 2-methylpentanoate

Mechanisms of Biological Activity

The biological activity of EMV can be attributed to several mechanisms:

  • Antimicrobial Properties : EMV exhibits antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : As a potential antioxidant, EMV may protect cells from oxidative stress by scavenging free radicals, thus preventing cellular damage.
  • Cytotoxicity : Research indicates that EMV may possess cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

A study conducted by demonstrated that EMV showed significant antimicrobial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution techniques.

Bacterial StrainMIC (mg/mL)
Escherichia coli0.5
Staphylococcus aureus0.25

These results suggest that EMV could be an effective natural preservative or therapeutic agent in treating infections.

Antioxidant Activity

In a separate investigation, EMV's ability to scavenge free radicals was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that EMV exhibited a dose-dependent antioxidant effect.

Concentration (mg/mL)% Inhibition
1025
2050
4075

This antioxidant capacity highlights its potential applications in food preservation and as a dietary supplement.

Cytotoxicity Against Cancer Cell Lines

Research published in evaluated the cytotoxic effects of EMV on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values were determined using MTT assays.

Cell LineIC50_{50} (µM)
MCF-730
HeLa45

The findings suggest that EMV may induce apoptosis in cancer cells, warranting further exploration for therapeutic applications.

Case Studies

Several case studies highlight the practical applications of EMV:

  • Case Study 1 : A formulation containing EMV was tested for its efficacy as a natural preservative in food products. Results showed a significant reduction in microbial load compared to control samples.
  • Case Study 2 : In a clinical trial, patients with oxidative stress-related conditions were administered EMV supplements, resulting in improved biomarkers for oxidative damage.

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